molecular formula C12H19NO5 B1412304 (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate CAS No. 448963-98-2

(R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate

Cat. No.: B1412304
CAS No.: 448963-98-2
M. Wt: 257.28 g/mol
InChI Key: UCRLFGKYCFXSEA-SECBINFHSA-N
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Description

®-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a piperidine ring substituted with a tert-butyl group, a methyl group, and two ester functionalities, making it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or keto acids.

    Introduction of Substituents: The tert-butyl and methyl groups are introduced through alkylation reactions using tert-butyl halides and methyl halides, respectively.

    Esterification: The carboxyl groups are esterified using alcohols in the presence of acid catalysts to form the ester functionalities.

Industrial Production Methods

In an industrial setting, the production of ®-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound through optimized reaction conditions, including temperature control, solvent selection, and catalyst usage.

Chemical Reactions Analysis

Types of Reactions

®-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

Chemistry

In chemistry, ®-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate is used as a building block for the synthesis of chiral ligands and catalysts. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.

Biology

The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor agonists. Its ability to interact with biological targets makes it valuable in drug discovery and development.

Medicine

In medicinal chemistry, ®-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceuticals targeting various diseases, including neurological disorders and cancer.

Industry

The compound is utilized in the production of specialty chemicals and advanced materials. Its versatility in chemical transformations makes it a valuable intermediate in industrial processes.

Mechanism of Action

The mechanism of action of ®-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing biological pathways. This interaction can lead to various effects, including inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    ®-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate: shares structural similarities with other piperidine derivatives, such as:

Uniqueness

The uniqueness of ®-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate lies in its chiral nature and specific substitution pattern. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R)-5-oxopiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h9H,5-7H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRLFGKYCFXSEA-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)CC[C@@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid (2.0 g, 8.22 mmol) was dissolved in DMF (20 mL) under nitrogen and potassium carbonate (1.7 g, 12.33 mmol) was added, followed by iodomethane (620 μL, 9.95 mmol). The reaction mixture was stirred at room temperature under nitrogen for 23 h. Additional methyl iodide (256 μL, 4.11 mmol) was added and the reaction mixture was stirred at room temperature for 24 h. The reaction mixture was diluted with ethyl acetate (100 mL) and washed with saturated aqueous sodium bicarbonate solution (2×25 mL) and brine (2×25 mL), then dried over sodium sulfate and concentrated to dryness. The crude residue was purified by flash column chromatography (Biotage), eluting with 0 to 100% ethyl acetate in heptanes, to afford the title compound (2.42 g, 53%) as a pale yellow oil. δH (250 MHz, CDCl3) 4.70 (dt, J 59.4, 6.3 Hz, 1H), 4.35 (dd, J 27.3, 19.0 Hz, 1H), 3.90 (dd, J 19.0, 12.4 Hz, 1H), 3.77 (s, 3H), 2.56-1.95 (m, 4H), 1.45 (s, 9H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
620 μL
Type
reactant
Reaction Step Three
Quantity
256 μL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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